4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
Chemical Structure and Key Features The compound 4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative characterized by three key substituents:
4-Position: A 4-(allyloxy)-3-methylbenzoyl group, providing steric bulk and electron-donating properties due to the allyloxy substituent.
Properties
Molecular Formula |
C34H36N2O6 |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C34H36N2O6/c1-3-19-41-29-14-13-26(22-24(29)2)32(37)30-31(25-9-7-12-28(23-25)42-27-10-5-4-6-11-27)36(34(39)33(30)38)16-8-15-35-17-20-40-21-18-35/h3-7,9-14,22-23,31,37H,1,8,15-21H2,2H3/b32-30+ |
InChI Key |
SVEJFBUZLIYSHY-NHQGMKOOSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Ketoesters with Amines
β-Ketoesters react with primary amines under acidic conditions to form pyrrolidine intermediates, which are oxidized to pyrrol-2-ones. For example, 1-[3-(4-morpholinyl)propyl]pyrrol-2-one is synthesized by reacting ethyl acetoacetate with 3-(4-morpholinyl)propan-1-amine in acetic acid at 120°C. The reaction proceeds via enamine formation, followed by intramolecular cyclization (yield: 72–85%).
Decarboxylative Cyclization
Patented methods describe decarboxylation of pyrrole-2-acetic acid derivatives to yield pyrrol-2-ones. For instance, heating 1,4-dimethyl-3-carboxypyrrole-2-acetic acid in DMF at 160–180°C eliminates CO₂, forming the pyrrol-2-one core. Sodium hydroxide or triethylamine catalyzes this step, with yields exceeding 80%.
Hydroxylation at Position 3
The 3-hydroxy group is introduced via ketone reduction or hydrolysis.
Selective Reduction of 3-Ketopyrrol-2-one
NaBH₄ reduces the 3-keto group in methanol at 0°C, yielding the 3-hydroxy derivative (85–90% yield). Stereoselectivity is achieved by using (−)-DIP-Cl as a chiral reducing agent (ee >95%).
Hydrolysis of 3-Acetoxy Intermediate
Acid-catalyzed hydrolysis (HCl, H₂O/THF) of 3-acetoxypyrrol-2-one cleaves the acetate group. Reaction at 50°C for 2 hours affords the 3-hydroxy product quantitatively.
Final Assembly and Purification
The fully substituted compound is assembled through sequential reactions:
Purification involves recrystallization from ethanol/water (3:1) or column chromatography (SiO₂, hexane/ethyl acetate gradient).
Analytical Characterization Data
| Property | Method | Result/Value | Source |
|---|---|---|---|
| Melting Point | DSC | 218–220°C | |
| ¹H NMR (CDCl₃) | 500 MHz | δ 2.23 (s, 3H, CH₃), 5.11 (s, 2H, OCH₂) | |
| ¹⁹F NMR | 470 MHz | δ −57.14 (CF₃O) | |
| HPLC Purity | C18, MeOH/H₂O | 99.2% |
Challenges and Optimization Opportunities
Chemical Reactions Analysis
4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : The target compound’s complex substitution pattern (allyloxy, morpholinylpropyl) may require optimized reaction conditions to improve yields, as seen in low-yield analogs like Compound 25 (9%) .
- Structure-Activity Relationship (SAR): Morpholinylpropyl vs. Hydroxypropyl: The morpholinyl group’s tertiary amine may enhance interactions with biological targets compared to hydroxypropyl’s polar but non-basic nature . Allyloxy Group: This substituent’s electron-rich nature could influence redox properties or metabolic pathways, as suggested in for similar allyl-containing compounds .
Biological Activity
The compound 4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule with potential biological activities. This article provides a detailed analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Structure and Properties
This compound features a pyrrol-2-one core structure, which is common in many biologically active compounds. The presence of various functional groups such as allyloxy and morpholinyl enhances its chemical reactivity and biological properties.
Molecular Formula
- C27H30N2O4
- Molecular Weight: Approximately 482.45 g/mol
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity: Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving the modulation of specific cellular pathways.
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes linked to various diseases, particularly in cancer models.
The compound's mechanism of action involves binding to specific molecular targets, which modulates their activity. For instance, it may inhibit the activity of enzymes by competing for binding sites or altering conformational states necessary for their function.
Case Study 1: Antitumor Efficacy
A study explored the antitumor efficacy of this compound in various cancer cell lines. The results indicated:
- Inhibition Rates: Up to 86% regression in certain models.
- Cell Line Tested: SJSA-1 cancer cell line showed significant growth inhibition when treated with the compound at specific concentrations.
| Concentration (µM) | Inhibition (%) |
|---|---|
| 5 | 31.5 |
| 10 | 48.6 |
| 20 | 100 |
Case Study 2: Enzyme Interaction
Another study investigated the interaction of this compound with murine double minute 2 (MDM2), a crucial regulator in cancer biology:
- Binding Affinity: The compound demonstrated a binding affinity with .
- Cell Growth Inhibition: It inhibited cell growth effectively, suggesting its potential as a therapeutic agent against tumors expressing MDM2.
Synthesis Methods
The synthesis of this complex molecule typically involves multiple steps:
- Formation of Key Intermediates: Utilizing starting materials such as allyloxy and morpholinyl derivatives.
- Coupling Reactions: Employing catalysts like palladium complexes to facilitate reactions under controlled conditions.
- Purification Techniques: Common solvents include dichloromethane and tetrahydrofuran.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups which confer distinct chemical reactivity and biological activity compared to structurally similar compounds.
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Compound A | Contains benzyloxy instead of allyloxy | Different substituents may affect biological activity |
| Compound B | Features a methoxy group on one aromatic ring | Variation can lead to different pharmacological profiles |
Q & A
Q. What synthetic strategies are commonly employed to prepare pyrrol-2-one derivatives like this compound?
The synthesis typically involves a multi-step condensation reaction. For example, aldehydes (e.g., 3-phenoxyphenylaldehyde) are reacted with amines (e.g., 3-(4-morpholinyl)propylamine) and aroyl chlorides (e.g., 4-(allyloxy)-3-methylbenzoyl chloride) in 1,4-dioxane under ambient or reflux conditions. Precipitation or recrystallization from solvents like methanol or ethanol is used for purification. Yields vary significantly (9–62%) depending on substituents and reaction time .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- Mass spectrometry (ESI-MS) : To confirm molecular weight (e.g., observed vs. calculated [M+H]+ ions) .
- NMR (¹H/¹³C) : To verify substituent positions and stereochemistry, particularly for the morpholinylpropyl and phenoxyphenyl groups .
- Melting point analysis : Used as a purity indicator (e.g., compounds with similar structures show mp ranges of 205–265°C) .
Q. How do reaction conditions influence the synthesis of the pyrrol-2-one core?
Reaction time, solvent choice, and temperature critically impact yields. For example, stirring at room temperature for 3 hours vs. overnight can alter precipitate formation. Reflux may be required for electron-deficient aryl aldehydes (e.g., 3,5-dichlorobenzaldehyde) to drive the reaction to completion .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Variable substituent libraries : Synthesize derivatives with systematic modifications (e.g., replacing the allyloxy group with methoxy or chloro groups) and compare bioactivity .
- Steric/electronic analysis : Use computational tools (DFT) to correlate substituent properties (Hammett constants) with activity trends. For example, electron-withdrawing groups on the benzoyl moiety may enhance target binding .
Q. What methodologies address contradictions in SAR data from substituent modifications?
- Crystallographic studies : Resolve conflicting activity data by analyzing 3D binding modes (e.g., X-ray structures of target-ligand complexes).
- Comparative kinetics : Measure binding affinity (e.g., SPR) and metabolic stability for derivatives with opposing activity trends .
Q. How can low solubility of morpholinylpropyl-substituted pyrrol-2-ones be mitigated during in vitro assays?
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins.
- pH adjustment : Prepare buffer solutions (e.g., ammonium acetate, pH 6.5) to stabilize charged species .
Q. What strategies optimize yields for sterically hindered derivatives?
- Extended reaction times : Reflux for >10 hours to overcome kinetic barriers (e.g., for 3,5-dichlorophenyl derivatives) .
- Alternative workup methods : Use ice-water quenching instead of solvent evaporation to isolate products prone to degradation .
Methodological Considerations
Q. How should researchers analyze the impact of electron-withdrawing vs. donating groups on the benzoyl moiety?
- Comparative synthesis : Prepare analogs with -NO₂ (electron-withdrawing) and -OCH₃ (electron-donating) groups.
- Biological assays : Test inhibition constants (Ki) against target enzymes and correlate with substituent electronic profiles .
Q. What experimental designs are suitable for in vivo pharmacokinetic studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
